molecular formula C16H21NO2S B2990714 (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1706271-47-7

(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2990714
M. Wt: 291.41
InChI Key: QDRTWUQUBCAHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as 2-MeO-DALT, is a synthetic compound that belongs to the phenethylamine and amphetamine classes. It is a designer drug that is used for research purposes and is not approved for medical use.

Mechanism Of Action

(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone acts on the serotonin receptors in the brain, particularly the 5-HT2A and 5-HT2C receptors. It is a partial agonist of these receptors, which means that it activates them to a lesser extent than full agonists such as LSD. The activation of these receptors leads to changes in neurotransmitter release, which can result in hallucinogenic and stimulant effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone are not well understood. However, it is believed to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant and hallucinogenic effects. It has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages And Limitations For Lab Experiments

One advantage of using (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone in lab experiments is its potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin receptor activation without the interference of other neurotransmitter systems. However, one limitation is its short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, researchers can investigate the long-term effects of (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone on the brain and behavior.

Synthesis Methods

(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can be synthesized using various methods, including reductive amination, condensation, and cyclization. One of the most common methods involves the condensation of 2-methoxyphenylacetonitrile and methylthioacetaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then cyclized using a Lewis acid such as boron trifluoride etherate to produce (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone.

Scientific Research Applications

(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is primarily used for scientific research purposes to study its effects on the central nervous system. It is a potent serotonin receptor agonist and has been shown to have hallucinogenic and stimulant effects. Researchers use (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone to study the mechanism of action of serotonin receptors and to develop new drugs for the treatment of psychiatric disorders.

properties

IUPAC Name

(2-methoxyphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-19-15-6-4-3-5-14(15)16(18)17-11-7-8-12(17)10-13(9-11)20-2/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRTWUQUBCAHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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